1-Pyrimidin-2-ylpyrazol-3-amine
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrazoles, on the other hand, are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrimidines and pyrazoles involves various methods. For instance, substituted pyrimidines can be synthesized via a cost-effective and eco-friendly approach involving a reaction between easily available chalcones and benzamidine hydrochloride . Pyrazole derivatives are synthesized using different strategies, and their synthesis is of great interest to the academic community as well as industry .Scientific Research Applications
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
- Research Findings :
Cancer Treatment: CDK2 Inhibition
Antimicrobial Applications
Anti-Inflammatory and Antioxidant Properties
Antidiabetic Potential
Alzheimer’s Disease Research
PLK4 Inhibition for Cancer Therapy
Mechanism of Action
Target of Action
The primary target of 1-Pyrimidin-2-ylpyrazol-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . The inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
1-Pyrimidin-2-ylpyrazol-3-amine interacts with CDK2, inhibiting its activity. This inhibition leads to a significant alteration in cell cycle progression . The compound’s interaction with CDK2 results in the inhibition of both basal and stimulated cellular proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-Pyrimidin-2-ylpyrazol-3-amine affects the cell cycle progression pathway. CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest . This can result in the prevention of cell proliferation, which is a crucial factor in the growth and spread of cancer cells .
Result of Action
The result of 1-Pyrimidin-2-ylpyrazol-3-amine’s action is the significant inhibition of cell proliferation. This is achieved through the compound’s interaction with CDK2, leading to cell cycle arrest . Additionally, the compound has been shown to induce apoptosis within HCT cells .
properties
IUPAC Name |
1-pyrimidin-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOUGWSACKTKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidin-2-ylpyrazol-3-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.